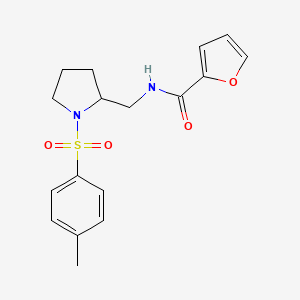

N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-6-8-15(9-7-13)24(21,22)19-10-2-4-14(19)12-18-17(20)16-5-3-11-23-16/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJFUNYTUPISNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base such as triethylamine.

Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often involving a furan carboxylic acid derivative and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Compounds :

- N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide derivatives (Compounds 92 and 93)

However, the absence of a heterocyclic substituent (e.g., thiadiazole) might reduce kinase inhibition efficacy unless compensated by the tosyl group’s electron-withdrawing effects.

Antiviral Agents Targeting Enterovirus 2C Protein

Key Compound :

- N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide

Comparison :

The target compound’s pyrrolidine ring and tosyl group could modulate membrane permeability and binding to the 2C protein’s hydrophobic pocket. However, the lack of fluorinated or methoxy substituents (as in the antiviral analog) may limit its specificity for viral targets.

Antibacterial Naphtho[2,1-b]furan Derivatives

Key Compounds :

- Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (3)

- N-[2-(Hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (4)

Comparison: The target compound lacks the nitro and naphthofuran moieties critical for DNA intercalation or bacterial enzyme inhibition. Its furan-2-carboxamide core alone may confer weaker antibacterial effects unless the tosyl-pyrrolidine group introduces novel mechanisms.

Chemopreventive Agents

Key Compound :

- (E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide

Comparison :

The target compound’s tosyl-pyrrolidine moiety may hinder planar stacking interactions required for CSC growth inhibition, unlike the conjugated styryl group in the chemopreventive analog.

Impurities in Pharmaceutical Agents

Key Compound :

- N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide (Impurity A in Alfuzosin Hydrochloride) Substituents: Quinazolinyl-aminopropyl chain. Relevance: Identified as a process-related impurity (0.4% limit) in alfuzosin formulations .

Biological Activity

N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a furan ring, a pyrrolidine ring, and a tosyl group. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its chemical properties and synthesis.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that various furan derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The specific antimicrobial activity of this compound has not been extensively documented; however, related compounds have shown promising results.

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(3-amino-2,4-dimethoxy phenyl)-5- | E. coli | 250 μg/mL |

| ((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide | S. aureus | 200 μg/mL |

| N-(furan-2-ylmethyl)-1H-indole-3-carboxamide | Bacillus cereus | 300 μg/mL |

These findings suggest that modifications to the furan structure can enhance antimicrobial efficacy, which may also apply to this compound.

Anticancer Activity

This compound is being investigated for its anticancer potential. A recent study highlighted the anticancer activity of related furan derivatives against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).

Table 2: Anticancer Activity of Furan Derivatives

| Compound | Cell Line | % Cell Viability at 48h |

|---|---|---|

| Compound 4d | HepG2 | 33.29% |

| Compound 4a | Huh-7 | 35.01% |

| Compound 4b | MCF-7 | 37.31% |

The results indicate that certain structural modifications can lead to enhanced cytotoxicity against cancer cells. The presence of electron-donating groups appears to increase activity, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts.

Study on Anticancer Properties

In a study evaluating various furan derivatives, it was found that compounds with para-substituted phenyl groups exhibited superior anticancer activity compared to unsubstituted analogs. The study utilized standard doxorubicin as a control, demonstrating that some furan derivatives significantly reduced cell viability in HepG2 cells.

Study on Antimicrobial Properties

Another research effort focused on the synthesis and evaluation of furan-based compounds against common bacterial strains. The findings indicated that certain modifications to the furan scaffold led to increased potency against E. coli and S. aureus, reinforcing the potential for this compound in antimicrobial applications.

Q & A

Q. What are the recommended synthetic routes for N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves: (i) Formation of the pyrrolidine-tosyl group via sulfonation of pyrrolidine derivatives using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). (ii) Coupling the tosylated pyrrolidine with furan-2-carboxylic acid derivatives via amide bond formation using coupling agents like EDCI/HOBt or DCC .

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical. HPLC and TLC should monitor intermediates for purity ≥95% .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Key Techniques :

- NMR : and NMR identify substituents on the pyrrolidine and furan rings (e.g., methylene protons at δ 3.5–4.0 ppm for the tosyl group) .

- FT-IR : Confirms amide C=O stretch (~1650 cm) and sulfonamide S=O vibrations (~1360, 1170 cm) .

- X-ray Crystallography : Resolves torsional angles between the tosylpyrrolidine and furan moieties, critical for conformational analysis .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methods :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to assess frontier orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes or receptors) using AutoDock Vina. Prioritize targets based on furan-carboxamide bioactivity (e.g., antimicrobial or anticancer pathways) .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

- Approach :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., tosyl vs. benzyl groups) on bioactivity using standardized assays (e.g., MIC for antimicrobial tests) .

- Meta-Analysis : Cross-reference data from in vitro cytotoxicity (e.g., IC against HCT-116 cells) and in silico ADMET predictions to identify outliers .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.